molecular formula C9H9N3O2 B11907673 3-(Methylamino)quinazoline-2,4(1H,3H)-dione CAS No. 62493-25-8

3-(Methylamino)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11907673
CAS No.: 62493-25-8
M. Wt: 191.19 g/mol
InChI Key: IIJAQOJTXKCGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)quinazoline-2,4(1H,3H)-dione is an organic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . It is a quinazoline derivative, a class of heterocyclic compounds known for a wide spectrum of pharmacological activities . The quinazoline-2,4-dione scaffold is a versatile structure in medicinal chemistry, with documented research interest in areas such as analgesic and anti-inflammatory activities . The specific research applications and mechanism of action for this particular methylamino-substituted derivative require further investigation. Researchers are encouraged to explore its potential properties within the broader context of bioactive quinazolines. This product is intended for research and development purposes in a laboratory setting only.

Properties

CAS No.

62493-25-8

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-(methylamino)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H9N3O2/c1-10-12-8(13)6-4-2-3-5-7(6)11-9(12)14/h2-5,10H,1H3,(H,11,14)

InChI Key

IIJAQOJTXKCGGI-UHFFFAOYSA-N

Canonical SMILES

CNN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

Preparation Methods

Triphosgene-Mediated Cyclization

Triphosgene (bis(trichloromethyl) carbonate) is preferred for its efficiency in forming the quinazoline ring. In a representative procedure:

  • 2-Amino-N-methylbenzamide is dissolved in dichloromethane.

  • Triphosgene (1.5 equivalents) is added dropwise at 0°C.

  • The reaction is stirred at room temperature for 12 hours, yielding 3-(methylamino)quinazoline-2,4(1H,3H)-dione in 72–85% yield .

Key Advantages :

  • High regioselectivity due to the electrophilic nature of triphosgene.

  • Minimal byproducts compared to traditional phosgene.

One-Pot Synthesis via Isatoic Anhydride

A streamlined one-pot method eliminates intermediate isolation, enhancing synthetic efficiency. This approach leverages isatoic anhydride and methylamine in a two-step process:

Reaction Protocol

  • Isatoic anhydride reacts with methylamine in acetonitrile at 25°C for 3 hours to form N-methylanthranilamide .

  • Triphosgene and a base (e.g., triethylamine) are introduced, initiating cyclization at 40°C for 6 hours.

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventAcetonitrile94
Temperature40°C89
Catalyst (DMAP)0.1 eq92

This method achieves 89–94% yield under microwave-assisted conditions, reducing reaction time to 30 minutes.

Alkylation of Quinazoline-2,4-dione Intermediates

Post-cyclization alkylation enables precise functionalization. For example, 1H-quinazoline-2,4-dione is treated with methyl iodide in the presence of tetramethylguanidine (TMG):

Methylation Procedure

  • 1H-quinazoline-2,4-dione (1.0 eq) is suspended in DMF.

  • TMG (1.2 eq) and methyl iodide (1.5 eq) are added sequentially.

  • The mixture is stirred at 60°C for 8 hours, affording the N-methylated product in 83–96% yield .

Critical Considerations :

  • Excess methyl iodide leads to over-alkylation at the 1-position.

  • TMG outperforms weaker bases like K₂CO₃ in minimizing side reactions.

Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) offers a solvent-efficient route. Tetrabutylammonium hydrogen sulfate (TBAHS) facilitates the reaction between 2-(methylamino)benzamide and ethyl chloroformate:

PTC Protocol

  • 2-(Methylamino)benzamide (1.0 eq) and TBAHS (0.05 eq) are dissolved in dichloromethane.

  • Aqueous NaOH (50%) and ethyl chloroformate (1.2 eq) are added.

  • Vigorous stirring at 25°C for 2 hours yields the product in 82% yield .

Advantages :

  • Avoids hazardous solvents.

  • Scalable to industrial production.

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost EfficiencyScalability
Triphosgene Cyclization8512ModerateHigh
One-Pot Synthesis946HighModerate
Alkylation968LowLow
PTC822HighHigh

Key Findings :

  • One-pot synthesis maximizes efficiency and yield, ideal for lab-scale production.

  • PTC methods excel in cost-effectiveness and environmental sustainability.

Mechanistic Insights

Cyclization Pathways

Triphosgene generates a reactive carbamoyl chloride intermediate, facilitating intramolecular nucleophilic attack by the amide nitrogen (Figure 1):

2-Amino-N-methylbenzamide+Cl3C-O-C(O)-O-CCl3Intermediate3-(Methylamino)quinazoline-2,4-dione\text{2-Amino-N-methylbenzamide} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{Intermediate} \rightarrow \text{3-(Methylamino)quinazoline-2,4-dione}

Alkylation Dynamics

Methyl iodide undergoes SN2 substitution at the deprotonated N3 position, driven by TMG’s strong basicity.

Challenges and Solutions

  • Byproduct Formation : Over-alkylation is mitigated by stoichiometric control of methyl iodide.

  • Low Solubility : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can yield different substituted quinazoline derivatives.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-(Methylamino)quinazoline-2,4(1H,3H)-dione derivatives is their potential as antimicrobial agents. Research has demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant inhibitory effects against various bacterial strains.

Case Study: Antibacterial Activity

  • A study synthesized a series of quinazoline-2,4(1H,3H)-dione derivatives and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. Among the compounds tested, several exhibited moderate to strong antibacterial activity.
  • Table 1: Antibacterial Activity of Quinazoline Derivatives
CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus1180
15Escherichia coli1275
14aCandida albicans1270
14bStaphylococcus aureus1375

These findings indicate that certain derivatives can effectively inhibit bacterial growth, suggesting their potential use in treating bacterial infections and addressing antibiotic resistance issues .

Antiviral Applications

The antiviral properties of quinazoline derivatives have also been explored extensively. Notably, some derivatives have shown promise against hepatitis C virus (HCV) and other viral infections.

Case Study: Anti-HCV Activity

  • A series of novel 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives were synthesized with metal ion chelating structures. These compounds demonstrated significant antiviral activity against HCV.
  • Table 2: Anti-HCV Activity of Quinazoline Derivatives
CompoundEC50 (µM)Therapeutic Index
10n<101.7
10p<101.9
Ribavirin202.3

The results indicate that certain derivatives are more potent than ribavirin, a standard antiviral drug, highlighting their potential as new therapeutic agents against HCV .

Cancer Therapy

In addition to antimicrobial and antiviral applications, quinazoline derivatives have been investigated for their role in cancer therapy. Specifically, they have been studied as inhibitors of poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms within cancer cells.

Case Study: PARP Inhibition

  • Research has identified several quinazoline derivatives that act as potent PARP inhibitors. These compounds exhibit selective inhibition towards PARP-1 over PARP-2.
  • Table 3: PARP Inhibition Potency
CompoundIC50 PARP-1 (nM)IC50 PARP-2 (nM)
10<10>100
11<10>100

These findings suggest that these compounds could be developed into effective treatments for cancers characterized by deficient DNA repair mechanisms .

Mechanism of Action

The mechanism of action of 3-(Methylamino)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Anticancer Agents: Dual c-Met/VEGFR-2 Inhibitors

Key Compounds :

  • 3-Substituted Quinazoline-2,4-diones (e.g., 2c, 4b, 4e) : These derivatives exhibit dual inhibition of c-Met and VEGFR-2 tyrosine kinases (TKs), critical targets in colorectal cancer. Compounds 4b and 4e form hydrogen bonds with conserved residues (Asp1222 in c-Met; Asp1046 and Glu885 in VEGFR-2), mimicking the binding mode of cabozantinib, a clinically approved inhibitor .
  • Pharmacokinetics : SwissADME predictions indicate enhanced oral bioavailability and water solubility compared to cabozantinib, attributed to optimized substituents like N-acylhydrazone groups .

Comparison with 3-(Methylamino) Derivative: The methylamino group may offer distinct hydrogen-bonding capabilities or steric effects compared to bulkier substituents (e.g., N-acylhydrazones). However, its specific TK inhibition profile remains unexplored in the evidence.

Table 1: Anticactive Quinazolinone Derivatives

Compound Substituent Key Targets Notable Features Reference
4b N-Acylhydrazone c-Met, VEGFR-2 Dual inhibition; HB with Asp1222/Asp1046
4e N-Acylhydrazone c-Met, VEGFR-2 HB with Glu885/Asp1046
Cabozantinib Clinical reference c-Met, VEGFR-2 Lower solubility vs. 4b/4e

Antidiabetic Agents: Enzyme Inhibitors

Key Compounds :

  • 3-Propylquinazoline-2,4-dione and 3-Cyclohexylquinazoline-2,4-dione : These derivatives inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. Docking studies reveal unique intermolecular interactions at enzyme active sites, with the cyclohexyl group enhancing hydrophobic interactions .

However, its electron-donating properties could alter charge interactions compared to alkyl/cycloalkyl substituents.

Antibacterial Agents: Fluoroquinolone-like Inhibitors

Key Compounds :

  • Compounds 13 and 15: These derivatives target bacterial gyrase and topoisomerase IV, showing broad-spectrum activity against Gram-positive and Gram-negative strains. Structural features (e.g., halogenation) mimic fluoroquinolones but with moderate potency .

Comparison with 3-(Methylamino) Derivative: The methylamino group’s polarity might enhance solubility but reduce membrane permeability compared to hydrophobic substituents in fluoroquinolone-like derivatives.

Antiviral and Chymase Inhibitors

Key Compounds :

  • 3-(Mercaptoalkyl)quinazoline-2,4-diones : Derivatives like 5a exhibit antiviral activity against vaccinia, herpes simplex, and influenza A viruses .
  • 3-Phenylsulfonylquinazoline-2,4-diones : Substituted with electron-withdrawing groups (e.g., 7-chloro), these inhibit human heart chymase via interactions with hydrophobic pockets and catalytic residues .

Substituent Diversity :

  • Hydrophobic Groups : tert-Butyl (), cyclohexyl (), and phenylsulfonyl () enhance target binding via hydrophobic interactions.
  • Polar Groups: Methylamino, hydroxyethyl (), and mercaptoalkyl () improve solubility but may limit membrane penetration.

Biological Activity

3-(Methylamino)quinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes recent findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, antiviral, and other pharmacological properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including this compound. A series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their effectiveness against various bacterial strains. The results indicated moderate to significant activity against both Gram-positive and Gram-negative bacteria.

CompoundInhibition Zone (mm)MIC (mg/mL)Bacterial Strain
Compound 131180Staphylococcus aureus
Compound 1510-1275-77Escherichia coli
Compound 14a1270Candida albicans
Compound 14b1375Candida albicans

Among these compounds, Compound 13 demonstrated the most promising activity, surpassing standard drugs like ampicillin in efficacy against certain strains .

2. Anticancer Activity

The anticancer properties of quinazoline derivatives have been extensively researched. A notable study reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was primarily through the induction of cell cycle arrest at the G2/M phase.

CompoundCell Line TestedIC50 (μM)
Compound 10MX-1 (breast cancer)<3.12
Compound 11MX-1 (breast cancer)3.02

Both compounds showed enhanced cytotoxicity when used in combination with temozolomide (TMZ), indicating their potential as effective agents in cancer therapy .

3. Antiviral Activity

The antiviral activity of quinazoline derivatives has also been explored, particularly against viruses such as adenovirus and vaccinia virus. A study demonstrated that specific derivatives exhibited potent inhibitory effects with EC50 values significantly lower than reference antiviral drugs.

CompoundVirus TestedEC50 (μM)
Compound 24b11Vaccinia virus1.7
Compound 24b13Adenovirus type 26.2

These findings suggest that the structure of quinazoline derivatives can be optimized for enhanced antiviral activity .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of quinazoline derivatives is crucial for developing more effective compounds. Studies have shown that modifications at specific positions on the quinazoline ring can significantly influence biological activity.

  • Substituents at Positions 1 and 3 : Alterations at these positions have been linked to variations in antimicrobial and anticancer efficacy.
  • Linkage with Other Moieties : Compounds linked with triazole or oxadiazole groups often exhibit enhanced activity against various pathogens and cancer cells.

5. Conclusion and Future Directions

The biological activity of this compound showcases its potential as a versatile pharmacophore in drug development. Ongoing research is focused on elucidating its mechanisms of action and optimizing its structure for improved efficacy across different therapeutic areas.

Future studies should aim to:

  • Investigate the molecular mechanisms underlying its biological activities.
  • Explore combinatorial therapies that leverage its properties alongside existing treatments.
  • Conduct in vivo studies to assess safety profiles and therapeutic windows.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.